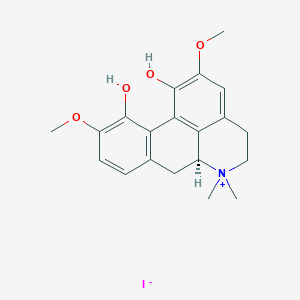
大花草素碘化物
描述
Magnoflorine iodide is an aporphine alkaloid found in Acoruscalamus. It has been reported to reduce the formation of C. albicans biofilm and exhibits anti-fungal, anti-antidiabetic, and anti-oxidative activity .
Synthesis Analysis
The biosynthesis of magnoflorine involves an integrated analysis of the transcriptome and metabolome in the major organs (roots, stem, leaves, inflorescences, and flowers) of the Croton draco species . The biosynthesis appears to occur in the plant organs examined, but intermediaries may be translocated from the cells in which they are produced to other cells in which they accumulate .Molecular Structure Analysis
The molecular formula of Magnoflorine iodide is C20H24INO4 . Its average mass is 469.313 Da and its monoisotopic mass is 469.074982 Da .Chemical Reactions Analysis
The chemical reactions of Magnoflorine iodide are related to its acidic nature. It undergoes a number of reactions including hydrolysis, oxidation, reduction, and chlorination .Physical And Chemical Properties Analysis
Magnoflorine iodide has a molecular weight of 469.32 . It is a solid substance . The storage temperature is -80/-20 .科学研究应用
Anti-Inflammatory and Anti-Allergic Properties
Magnoflorine iodide has been found to have potential applications in the treatment of inflammatory diseases and allergies . This could be due to its ability to modulate immune responses and reduce inflammation.
Cardiovascular Health
The compound has been mentioned in scientific publications for its potential use in the treatment of hypertension . This suggests that it may have properties that help regulate blood pressure.
Bone Health
Magnoflorine iodide may also have applications in the treatment of osteoporosis . This could be due to its potential to promote bone health and prevent bone loss.
Antimicrobial Properties
The compound has been found to have potential applications in the treatment of bacterial, viral, and fungal infections . This suggests that it may have antimicrobial properties that inhibit the growth of these pathogens.
Treatment of Civilization Diseases
Magnoflorine iodide has been mentioned in scientific publications for its potential use in the treatment of civilization diseases such as cancer, obesity, diabetes, dementia, and depression . This suggests that it may have properties that help regulate metabolic processes and improve mental health.
Anti-Cancer Activity
Magnoflorine iodide has shown promising results in inhibiting proliferation, inducing apoptosis, and inhibiting cell cycle in S/G2 phases in a dose-dependent manner in some types of lung, breast, glioma, and rhabdomyosarcoma cancers .
Anti-Fungal Activity
Magnoflorine iodide has been found to reduce the formation of C. albicans biofilms , suggesting potential applications in the treatment of fungal infections.
Anti-Diabetic Activity
The compound has been found to have anti-diabetic properties , suggesting potential applications in the treatment of diabetes by regulating blood sugar levels.
安全和危害
未来方向
Magnoflorine has been of particular interest due to its wide distribution among various plant representatives and its application in the treatment of a wide spectrum of diseases including inflammatory ones, allergies, hypertension, osteoporosis, bacterial, viral and fungal infections, and some civilization diseases like cancer, obesity, diabetes, dementia, or depression . The pharmacokinetics and perspectives on its introduction to therapeutic strategies will also be discussed .
作用机制
Target of Action
Magnoflorine iodide is a quaternary aporphine alkaloid that is widely distributed within the representatives of several botanical families like Berberidaceae, Magnoliaceae, Papaveraceae, or Menispermaceae . It has been shown to have a significant effect on Candida albicans , reducing the formation of its biofilm . This suggests that the primary target of magnoflorine iodide is the biofilm formation process of Candida albicans .
Mode of Action
Magnoflorine iodide interacts with its target by inhibiting the formation of the biofilm of Candida albicans . This interaction results in a reduction of the biofilm, which is a protective layer that Candida albicans forms to protect itself . By inhibiting the formation of this biofilm, magnoflorine iodide disrupts the protective mechanism of Candida albicans, making it more susceptible to treatment .
Biochemical Pathways
It is known that the compound has a significant effect on the biofilm formation process of candida albicans This suggests that magnoflorine iodide may affect the pathways related to biofilm formation and maintenance
Pharmacokinetics
Pharmacokinetic studies have shown that magnoflorine iodide has low bioavailability and high absorption and elimination rates . Other compounds present in herbal medicines could reduce the absorption and removal rates of magnoflorine iodide and increase its bioavailability . This suggests that the ADME properties of magnoflorine iodide are influenced by the presence of other compounds in the herbal medicines it is found in .
Result of Action
The primary result of the action of magnoflorine iodide is the reduction of the biofilm formation of Candida albicans . This disruption of the protective mechanism of Candida albicans makes it more susceptible to treatment . Additionally, magnoflorine iodide has been shown to have anti-fungal, anti-antidiabetic, and anti-oxidative activity .
Action Environment
The action, efficacy, and stability of magnoflorine iodide can be influenced by various environmental factors. For example, the presence of other compounds in the herbal medicines it is found in can affect its bioavailability . Additionally, the specific environment in which Candida albicans is found may also influence the effectiveness of magnoflorine iodide in inhibiting biofilm formation
属性
IUPAC Name |
(6aS)-2,10-dimethoxy-6,6-dimethyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-6-ium-1,11-diol;iodide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO4.HI/c1-21(2)8-7-12-10-15(25-4)20(23)18-16(12)13(21)9-11-5-6-14(24-3)19(22)17(11)18;/h5-6,10,13H,7-9H2,1-4H3,(H-,22,23);1H/t13-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODRHNGNRVVELAJ-ZOWNYOTGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1(CCC2=CC(=C(C3=C2C1CC4=C3C(=C(C=C4)OC)O)O)OC)C.[I-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[N+]1(CCC2=CC(=C(C3=C2[C@@H]1CC4=C3C(=C(C=C4)OC)O)O)OC)C.[I-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24INO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00195420 | |
| Record name | 4H-Dibenzo(de,g)quinolinium, 5,6,6a,7-tetrahydro-1,11-dihydroxy-2,10-dimethoxy-6,6-dimethyl-, iodide, (S)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00195420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
469.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Magnoflorine iodide | |
CAS RN |
4277-43-4 | |
| Record name | Magnoflorine, iodide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004277434 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | MAGNOFLORINE IODIDE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=150447 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4H-Dibenzo(de,g)quinolinium, 5,6,6a,7-tetrahydro-1,11-dihydroxy-2,10-dimethoxy-6,6-dimethyl-, iodide, (S)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00195420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




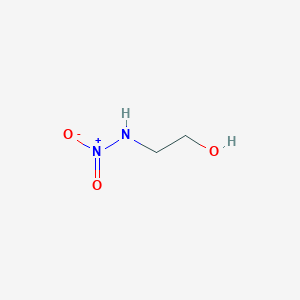
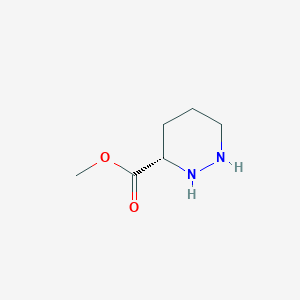
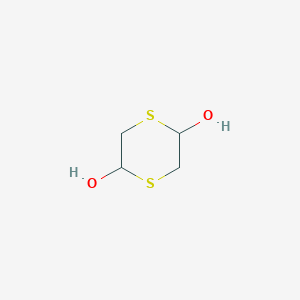


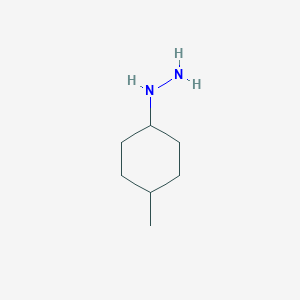
![2-amino-8-[(3,8-dimethylimidazo[4,5-f]quinoxalin-2-yl)amino]-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one](/img/structure/B140315.png)
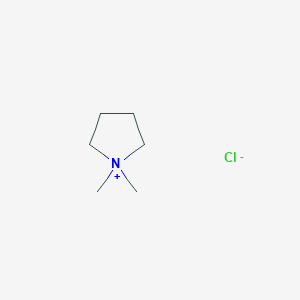

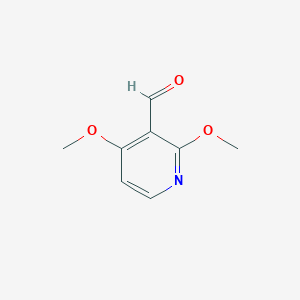
![2-[(7-Chloro-2H-1,2,4-benzothiadiazine 1,1-dioxide)-3-ylthio]propanoic acid](/img/structure/B140330.png)
![(S)-(+)-2-[2-(Diphenylphosphino)phenyl]-4-phenyl-2-oxazoline](/img/structure/B140331.png)
